5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
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Properties
IUPAC Name |
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-6-8-19(9-7-18)10-11-23-27-22(17-26)25(32-23)29-14-12-28(13-15-29)24(30)20-4-3-5-21(16-20)31-2/h3-11,16H,12-15H2,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKAIJVPVXQLQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile, commonly referred to by its CAS number 940994-27-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.5 g/mol. The chemical structure comprises an oxazole ring fused with a piperazine moiety and a methoxybenzoyl group, which are crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 940994-27-4 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Research has shown that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives containing the oxazole moiety have been reported to inhibit tumor growth in vitro and in vivo models by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it exhibits moderate to strong inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Enzyme Inhibition
Another significant aspect of its biological activity is its role as an enzyme inhibitor. The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest that it may be a promising candidate for the treatment of conditions like Alzheimer's disease and gastric ulcers .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions with target proteins, potentially modulating their activity. Additionally, the piperazine moiety enhances solubility and bioavailability, making the compound more effective in biological systems .
Case Studies
- Antitumor Efficacy : A study involving the administration of this compound in xenograft models showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors, indicating effective targeting of cancerous cells.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus and Escherichia coli were subjected to susceptibility testing against this compound. Results indicated an MIC (Minimum Inhibitory Concentration) range that supports its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : In a series of experiments assessing AChE inhibition, the compound showed promising results with IC50 values comparable to established inhibitors used in clinical settings.
Scientific Research Applications
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 444.5 g/mol. The presence of functional groups such as methoxy substituents enhances its interaction with biological targets.
Summary of Biological Activities
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Enzyme Inhibition
Studies have reported that the compound effectively inhibits HDACs, which are implicated in various cancers. This inhibition can lead to reactivation of tumor suppressor genes and subsequent reduction in tumor growth.
Antidepressant Effects
The modulation of serotonin receptors by this compound suggests potential use in treating depression. Preclinical studies have indicated an increase in serotonin levels in treated subjects, leading to improved mood and reduced anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
